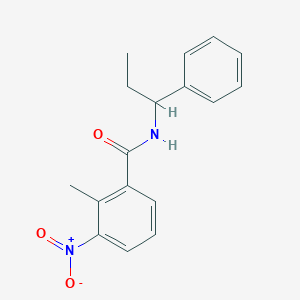![molecular formula C25H24FN3O3 B450400 N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide](/img/structure/B450400.png)
N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C25H24FN3O3 and a molecular weight of 433.5 g/mol. This compound is known for its unique chemical structure, which includes a fluorobenzamide group and a dimethylphenoxyacetyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves multiple steps, including the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazide to produce the ethanehydrazonoyl derivative. Finally, this derivative is coupled with 4-fluorobenzoyl chloride to yield the target compound .
Analyse Des Réactions Chimiques
N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom.
Propriétés
Formule moléculaire |
C25H24FN3O3 |
|---|---|
Poids moléculaire |
433.5g/mol |
Nom IUPAC |
N-[4-[(E)-N-[[2-(2,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H24FN3O3/c1-16-4-5-17(2)23(14-16)32-15-24(30)29-28-18(3)19-8-12-22(13-9-19)27-25(31)20-6-10-21(26)11-7-20/h4-14H,15H2,1-3H3,(H,27,31)(H,29,30)/b28-18+ |
Clé InChI |
NPYDMBQSONPGJB-MTDXEUNCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES isomérique |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450318.png)


![3-methoxy-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B450324.png)
![N-{4-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450327.png)
![2-(2,4-dichlorophenoxy)-N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450328.png)
![N-[2-(methylsulfanyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B450330.png)
![Propyl 2-[(2-methyl-3-furoyl)amino]-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B450335.png)
![2-{5-bromo-2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B450336.png)

![4-Isopropyl 2-methyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450338.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450339.png)

![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450341.png)
